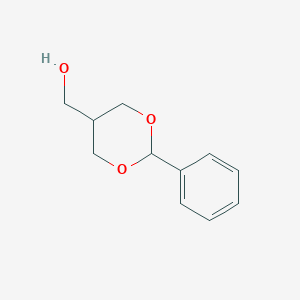
5-Hydroxymethyl-2-phenyl-1,3-dioxane
Cat. No. B8605281
M. Wt: 194.23 g/mol
InChI Key: GVOWCTKPPKORMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06884774B2
Procedure details


To a solution of 2-(hydroxymethyl)-1,3-propanediol (3.0 g) and dimethoxymethyl)benzene (6.36 ml) in DMF (50 ml) was added D-10-camphorsulfonic acid (1.31 g), and the mixture was stirred at ambient temperature overnight. To a reaction mixture were added triethylamine (1.18 ml) and water (150 ml) and the solution was extracted twice with ethyl acetate (150 ml). The extracts were washed with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo. The resulting residue was chromatographed on silica gel (200 ml) eluting with a mixture of hexane and ethyl acetate (1:1 v/v). The fractions containing the object compound were collected and evaporated under reduced pressure to give (2-phenyl-1,3-dioxan-5-yl)methanol (4.51 g).






Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:6][OH:7])[CH2:4][OH:5].C1C=CC=CC=1.C[C:15]1(C)[C:19]2(CS(O)(=O)=O)[C:20]([CH2:22][CH:16]1[CH2:17][CH2:18]2)=O.C(N(CC)CC)C>CN(C=O)C.O>[C:16]1([CH:15]2[O:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2][O:1]2)[CH:22]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(CO)CO
|
|
Name
|
|
|
Quantity
|
6.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted twice with ethyl acetate (150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was chromatographed on silica gel (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a mixture of hexane and ethyl acetate (1:1 v/v)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the object compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1OCC(CO1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.51 g | |
| YIELD: CALCULATEDPERCENTYIELD | 411.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
